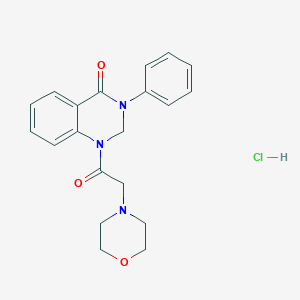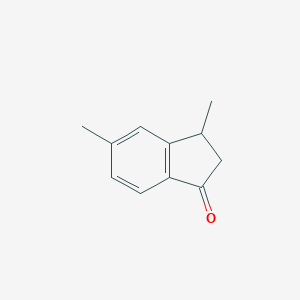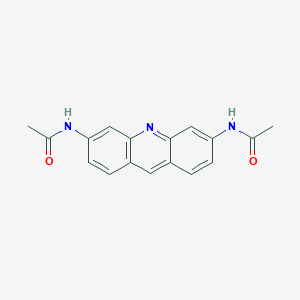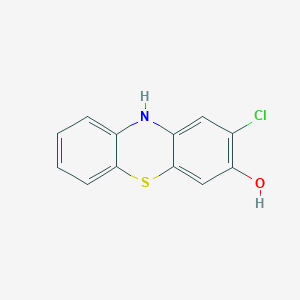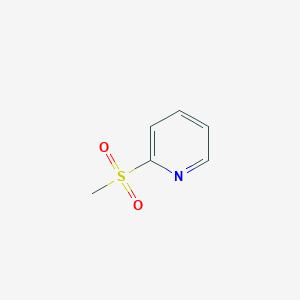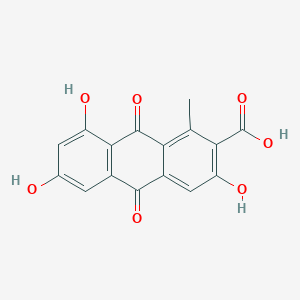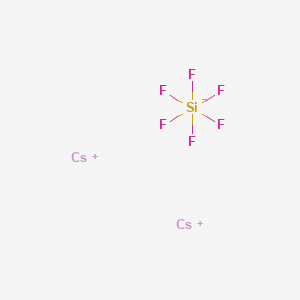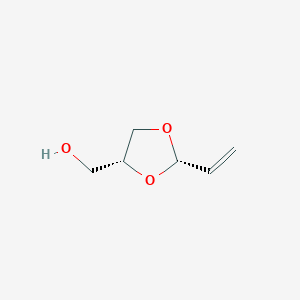
2-Methyl-1-dodecene
Vue d'ensemble
Description
2-Methyl-1-dodecene is an organic compound with the molecular formula C13H26. It is a member of the alkene family, characterized by the presence of a double bond between two carbon atoms. This compound is a colorless, flammable liquid with a low boiling point and is used in various industrial and scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methyl-1-dodecene can be synthesized through various methods, including the dehydration of alcohols and the dehydrohalogenation of alkyl halides. One common method involves the catalytic dehydration of 2-methyl-1-dodecanol using an acid catalyst such as sulfuric acid at elevated temperatures .
Industrial Production Methods: In industrial settings, this compound is often produced through the oligomerization of ethylene, followed by selective hydrogenation and isomerization processes. These methods ensure high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-1-dodecene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of this compound in the presence of a metal catalyst like palladium or platinum yields 2-methyl-dodecane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts
Substitution: Hydrogen halides (HX), where X can be chlorine, bromine, or iodine.
Major Products Formed:
Oxidation: 2-Methyl-1-dodecanol, 2-Methyl-1-dodecanal, 2-Methyl-1-dodecanoic acid
Reduction: 2-Methyl-dodecane
Substitution: 2-Methyl-1-dodecyl halides.
Applications De Recherche Scientifique
2-Methyl-1-dodecene has a wide range of applications in scientific research and industry:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and polymers.
Medicine: While not directly used in medicine, its derivatives and related compounds are explored for potential pharmaceutical applications.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-dodecene in chemical reactions involves the interaction of its double bond with various reagents. For example, in oxidation reactions, the double bond is attacked by oxidizing agents, leading to the formation of intermediate epoxides or diols, which are further oxidized to the final products. In reduction reactions, the double bond is hydrogenated to form saturated hydrocarbons .
Comparaison Avec Des Composés Similaires
2-Methyl-1-dodecene can be compared with other alkenes such as 1-dodecene and 2-methyl-1-decene:
1-Dodecene: Similar in structure but lacks the methyl group at the second carbon. It has different reactivity and physical properties.
2-Methyl-1-decene: Shorter carbon chain, leading to different boiling points and reactivity patterns.
Uniqueness: this compound’s unique structure, with a methyl group at the second carbon, imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable in specific industrial and research applications.
Propriétés
IUPAC Name |
2-methyldodec-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26/c1-4-5-6-7-8-9-10-11-12-13(2)3/h2,4-12H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRBDKMPAZFCSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333945 | |
| Record name | 2-methyldodec-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16435-49-7 | |
| Record name | 2-methyldodec-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the molecular structure of 2-Methyl-1-dodecene influence its reactivity with OH radicals?
A1: The research paper by Atkinson et al. [] highlights that the rate constant for the reaction of OH radicals with alkenes, including this compound, increases with the number of carbon atoms in the molecule. This trend is attributed to two main factors:
- Increased sites for H-atom abstraction: As the carbon chain lengthens, the number of alkyl substituents and their associated C-H bonds increases. These C-H bonds are susceptible to abstraction by OH radicals. []
- Enhanced addition to the C=C bond: The rate of OH radical addition to the double bond appears to increase with the size of the alkyl substituent, reaching a plateau around C8. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





